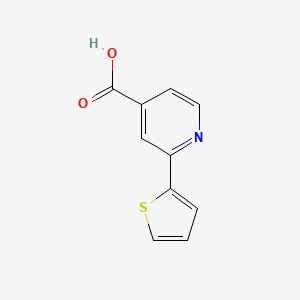
2-(Thiophen-2-YL)isonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Thiophen-2-yl)isonicotinic acid is a compound that is related to various substituted polythiophene derivatives and isonicotinic acid hydrazones. These compounds have been studied for their potential applications in materials science and biomedicine due to their interesting chemical and physical properties. For instance, polythiophene derivatives with carboxylic acid groups have been investigated for their solubility in aqueous solutions and their semiconductor properties, which could be useful for applications such as selective membranes . Additionally, isonicotinic acid hydrazones have been synthesized and characterized for their antimicrobial activities, showing effectiveness against a range of bacteria and fungi .
Synthesis Analysis
The synthesis of related compounds involves the reaction of isonicotinic acid with various reagents. For example, the synthesis of poly(2-thiophen-3-yl-mal
科学的研究の応用
1. Inhibition of mPGES-1 in Cancer and Inflammation Therapy
- Application Summary: The compound is used as a chemical platform to develop inhibitors for mPGES-1, a valuable target in cancer and inflammation therapy .
- Methods of Application: A virtual fragment screening approach of aromatic bromides, modifiable by the Suzuki-Miyaura reaction, was used to identify 2-(Thiophen-2-YL)isonicotinic acid as a suitable chemical platform .
- Results: Compounds developed from this platform showed selective inhibitory activity against mPGES-1 in the low micromolar range. The most promising compound induced cycle arrest in the G0/G1 phase at 24 hours of exposure, suggesting an apoptosis/necrosis effect .
2. Synthesis of Microporous Polymer Networks
- Application Summary: 2-(Thiophen-2-YL)isonicotinic acid is used in the synthesis of thiophene-based microporous polymer networks (MPNs), which have high BET surface areas .
- Methods of Application: The compound is polymerized either chemically or electrochemically into MPNs .
- Results: The resulting MPNs have high BET surface areas, up to 2020 and 2135 m2 g−1 for bulk MPN powders and thin films, respectively .
3. Synthesis of Heterocyclic Amide Derivatives
- Application Summary: The compound is used to synthesize a novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide .
- Methods of Application: The compound is reacted with 2-aminothiophene-3-carbonitrile in an N-acylation reaction .
- Results: The synthesized molecule has significant antioxidant and antimicrobial properties. It demonstrated significant activity against Gram-positive and Gram-negative bacterial strains, and yeasts .
4. Development of mPGES-1 Inhibitors
- Application Summary: The compound is used as a chemical platform to develop tighter mPGES-1 inhibitors .
- Methods of Application: A virtual fragment screening approach of aromatic bromides, modifiable by the Suzuki-Miyaura reaction, was used .
- Results: The developed compounds showed selective inhibitory activity against mPGES-1 in the low micromolar range. The most promising compound induced cycle arrest in the G0/G1 phase at 24 hours of exposure, suggesting an apoptosis/necrosis effect .
5. Synthesis of Heterocyclic Amide Derivatives
- Application Summary: The compound is used to synthesize a novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide .
- Methods of Application: The compound is reacted with 2-aminothiophene-3-carbonitrile in an N-acylation reaction .
- Results: The synthesized molecule has significant antioxidant and antimicrobial properties. It demonstrated significant activity against Gram-positive and Gram-negative bacterial strains, and yeasts .
6. Development of mPGES-1 Inhibitors
- Application Summary: The compound is used as a chemical platform to develop tighter mPGES-1 inhibitors .
- Methods of Application: A virtual fragment screening approach of aromatic bromides, straightforwardly modifiable by the Suzuki-Miyaura reaction, was used .
- Results: The developed compounds showed selective inhibitory activity against mPGES-1 in the low micromolar range. The most promising compound induced cycle arrest in the G0/G1 phase at 24 hours of exposure, suggesting an apoptosis/necrosis effect .
特性
IUPAC Name |
2-thiophen-2-ylpyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)7-3-4-11-8(6-7)9-2-1-5-14-9/h1-6H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGBWVKLXLHQPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406259 |
Source


|
| Record name | SBB052875 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-2-YL)isonicotinic acid | |
CAS RN |
893723-57-4 |
Source


|
| Record name | SBB052875 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

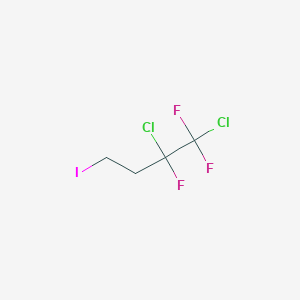
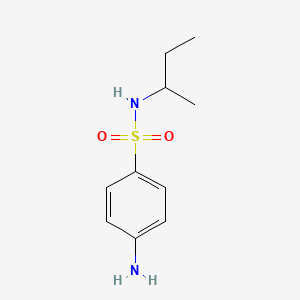
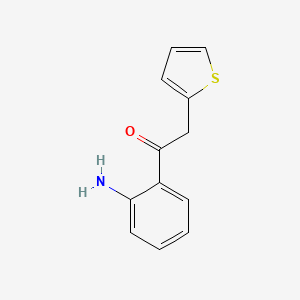
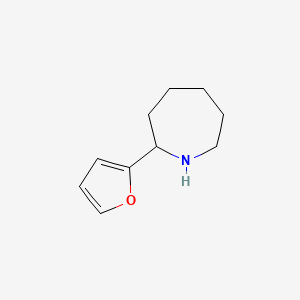
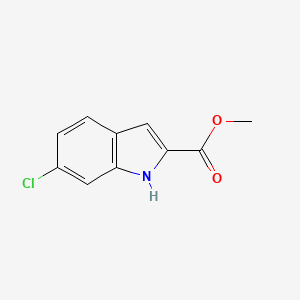
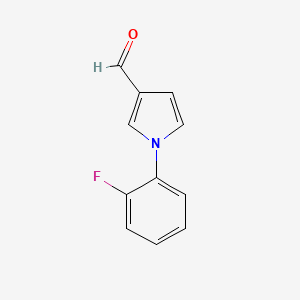
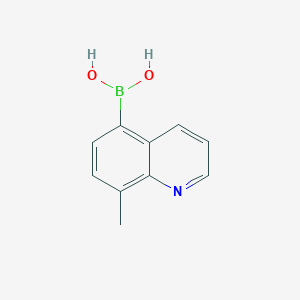
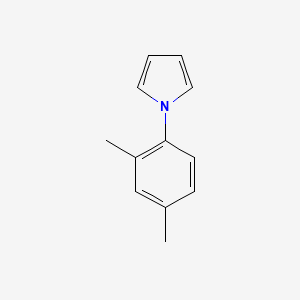

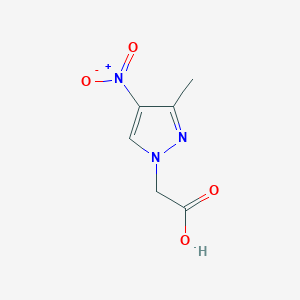
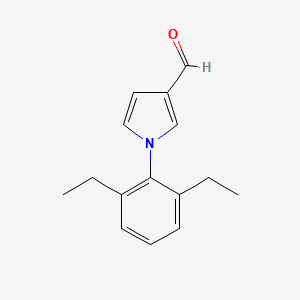
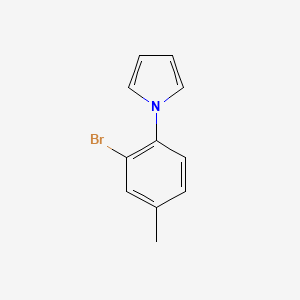
![2-[(5-Ethylpyridin-2-yl)methyl]azepane](/img/structure/B1335474.png)
![2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1335476.png)